

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of CCG-50014

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Compound of Interest

Compound Name: CCG-50014

Cat. No.: B1668736

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This guide provides a detailed overview of the allosteric inhibition mechanism of **CCG-50014**, a potent and selective small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its interaction with RGS4. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of G-protein coupled receptor (GPCR) signaling pathways.

Introduction to CCG-50014 and its Target

CCG-50014 is a small molecule belonging to the thiadiazolidinedione class of compounds. It has been identified as a highly potent inhibitor of RGS proteins, which are critical negative regulators of GPCR signaling.^[1] RGS proteins function by binding to activated (GTP-bound) Gα subunits of heterotrimeric G-proteins and accelerating their intrinsic rate of GTP hydrolysis.^{[1][2]} This action terminates the signaling cascade initiated by the GPCR. By inhibiting RGS proteins, **CCG-50014** effectively prolongs the active state of Gα subunits, thereby enhancing GPCR signaling.

Quantitative Data: Potency and Selectivity of CCG-50014

CCG-50014 exhibits nanomolar potency against RGS4 and displays selectivity over other RGS protein family members. The inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target protein by 50%.

RGS Protein Target	IC50 (μM)	Reference
RGS4	0.03	[1]
RGS19	0.12	
RGS16	3.5	
RGS8	11	[2]
RGS7	>200	
RGS4Cys ⁻ (mutant lacking key cysteines)	>200	

Allosteric Inhibition Mechanism

The primary mechanism of action for **CCG-50014** is through allosteric inhibition, which involves binding to a site on the RGS protein that is distinct from the active site where the Gα subunit binds.[1][2] This interaction is covalent, with **CCG-50014** forming an adduct with specific cysteine residues within this allosteric pocket.[1][3]

Covalent Modification of Cysteine Residues

Studies have shown that the inhibitory activity of **CCG-50014** is dependent on the presence of cysteine residues in the RGS protein.[3][4] For RGS4, Cys95 has been identified as a key residue for the covalent binding of **CCG-50014**. [3][5] In the homologous RGS8 protein, two cysteines, Cys107 and Cys160, are involved.[1][2] The covalent bond formation is likely initiated by a nucleophilic attack from the cysteine thiol group on the sulfur atom of the thiadiazolidinedione ring of **CCG-50014**, leading to ring opening.[2]

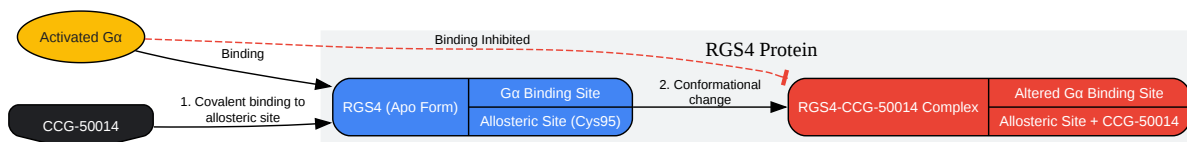
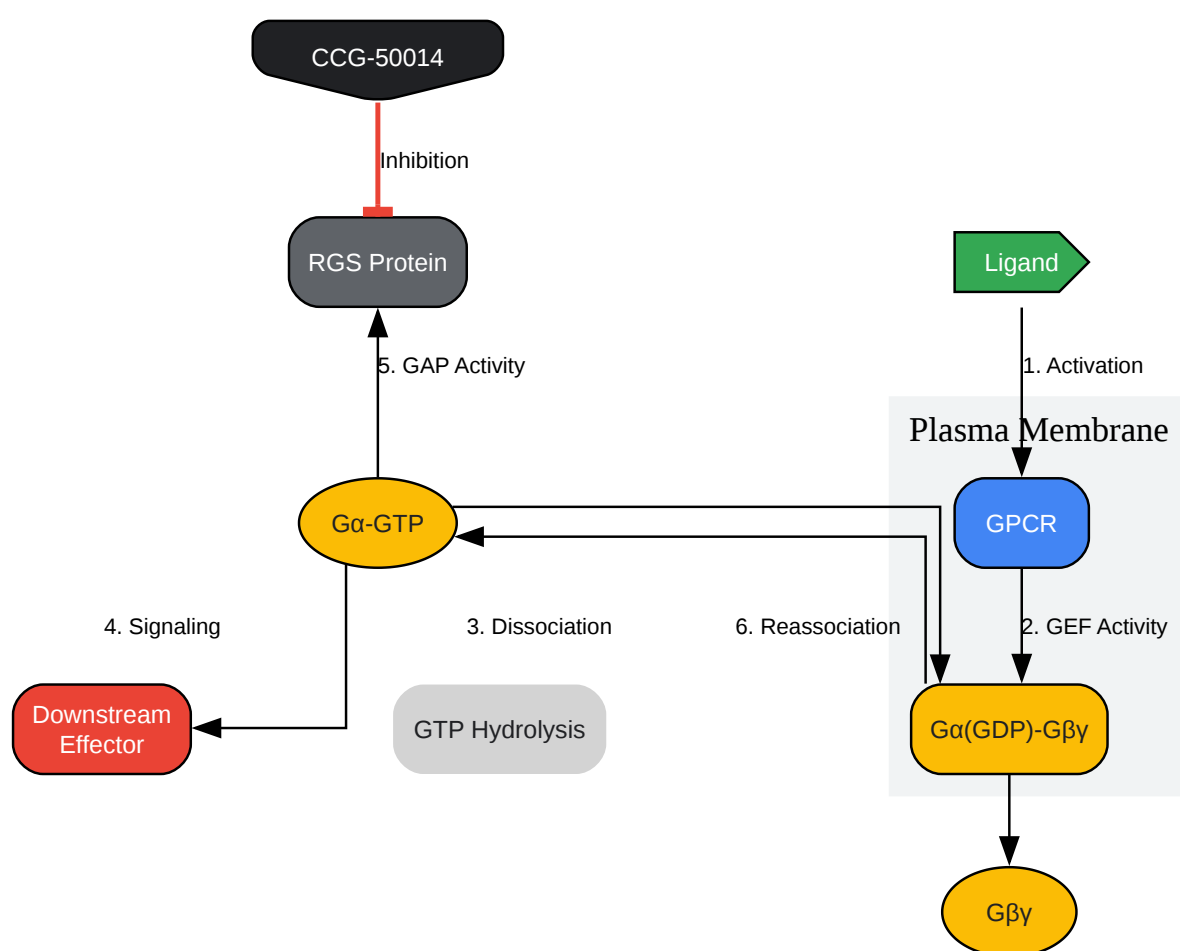
Conformational Changes and Inhibition of Protein-Protein Interaction

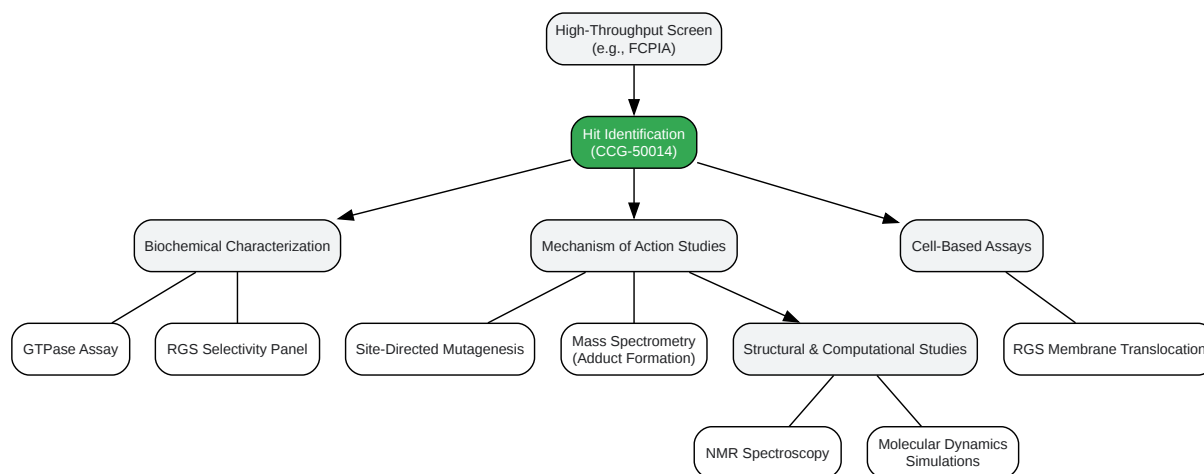
The covalent modification at the allosteric site induces a conformational change in the RGS protein.[3][5] This structural rearrangement alters the Gα binding interface, thereby inhibiting the protein-protein interaction between the RGS protein and the Gα subunit.[3] Molecular dynamics simulations and NMR spectroscopy have revealed that the binding of **CCG-50014** to

Cys95 in RGS4 causes perturbations not only in the vicinity of the binding site but also at the distal $G\alpha$ -RGS4 interface, leading to an unstable protein-protein complex.[3][5]

Signaling Pathway Modulation

By inhibiting the GTPase-accelerating protein (GAP) activity of RGS proteins, **CCG-50014** modulates the canonical GPCR signaling pathway. The diagram below illustrates the role of RGS proteins and the inhibitory effect of **CCG-50014**.





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